Fluoromethyltriphenylphosphonium iodide
Description
Fluoromethyltriphenylphosphonium iodide is a quaternary phosphonium salt characterized by a fluoromethyl group (-CH2F) attached to a triphenylphosphonium cation and an iodide counterion. Phosphonium salts are widely used in organic synthesis as phase-transfer catalysts, ylide precursors for Wittig reactions, and in biochemical studies due to their lipophilicity and stability .
Properties
Molecular Formula |
C19H17FIP |
|---|---|
Molecular Weight |
422.2 g/mol |
IUPAC Name |
fluoromethyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C19H17FP.HI/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 |
InChI Key |
PMOSUCYLVOHJJN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CF)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The substituent on the phosphonium cation significantly influences molecular weight, melting point, solubility, and reactivity. Below is a comparative analysis of key analogs:
Key Observations:
- Electron Effects : Electron-withdrawing groups (e.g., -OCH3 in α-methoxymethyl) enhance electrophilicity, influencing reactivity in nucleophilic substitutions .
- Isotopic Labeling : Deuterated analogs like (Methyl-D3)triphenylphosphonium iodide are valuable in metabolic studies and NMR spectroscopy due to isotopic effects .
Conductivity and Solid-State Behavior
Phosphonium salts with smaller anions (e.g., chloride) generally show lower conductivity due to reduced ion mobility .
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